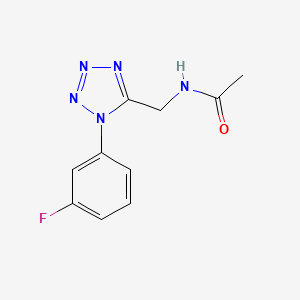
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, also known as FTA or NFTAM, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FTA belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression. This compound also modulates the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not exhibit significant adverse effects on vital organs such as the liver and kidneys. This compound has been found to have a half-life of approximately 2 hours in rats, suggesting that it is rapidly metabolized and eliminated from the body.
实验室实验的优点和局限性
One of the advantages of using N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide in laboratory experiments is its high solubility in water, which makes it easy to administer to animals or cells in culture. This compound is also relatively stable under physiological conditions, which allows for accurate dosing and measurement.
However, one limitation of using this compound in laboratory experiments is its limited availability and high cost. The synthesis of this compound requires specialized equipment and expertise, which may not be readily available in all research settings.
未来方向
There are several potential future directions for the use of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide in scientific research. One area of interest is the investigation of this compound as a potential treatment for neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease. This compound has been shown to have anti-inflammatory effects in the central nervous system, which may be beneficial in these conditions.
Another potential future direction is the exploration of this compound as a therapeutic agent for cancer. Further studies are needed to elucidate the mechanisms by which this compound exerts its anti-tumor effects and to determine its efficacy in different types of cancer.
Conclusion:
This compound, or this compound, is a chemical compound that has shown promise as a therapeutic agent in scientific research. This compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties, and has been found to modulate various signaling pathways involved in these processes. While further studies are needed to fully understand the potential of this compound as a therapeutic agent, it represents a promising area of research in the field of pharmacology.
合成方法
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can be achieved through a multi-step process that involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with acetic anhydride to yield this compound.
科学研究应用
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has been investigated for its potential as an anti-inflammatory, analgesic, and anti-tumor agent. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. This compound has also been found to have analgesic properties by modulating the activity of opioid receptors in the central nervous system.
In addition, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has been suggested that this compound exerts its anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-3-8(11)5-9/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNTURMNRMHQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

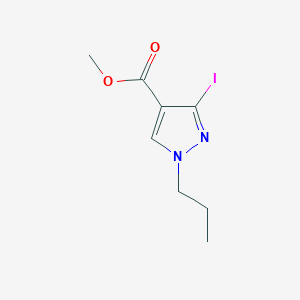
![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)
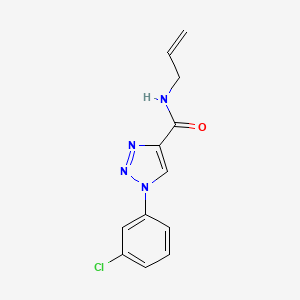
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2903180.png)
![7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B2903181.png)
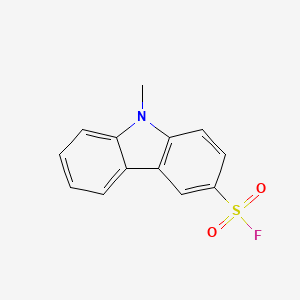

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)
![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2903190.png)
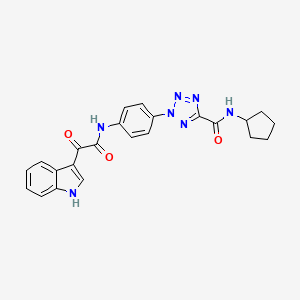
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2903192.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2903193.png)